molecular formula C19H19ClN2O2 B5153229 N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide

N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide

Cat. No. B5153229
M. Wt: 342.8 g/mol
InChI Key: VOLWNORXKMJJRP-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide, also known as BCPAA, is a synthetic compound that has been extensively researched for its potential therapeutic applications. BCPAA belongs to the class of acrylamide derivatives and has been studied for its biochemical and physiological effects in various experimental models.

Mechanism of Action

The exact mechanism of action of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide is not fully understood. However, it has been proposed that N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide may exert its biological effects by modulating the activity of various enzymes and signaling pathways. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects in experimental models. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide in lab experiments include its synthetic accessibility, high purity, and well-defined chemical structure. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to exhibit potent biological activity at low concentrations, which makes it a useful tool for studying various biological processes. However, the limitations of using N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide. One possible direction is to investigate the potential use of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another possible direction is to explore the use of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide as a fluorescent probe for the detection of metal ions in biological systems. Further studies are also needed to elucidate the exact mechanism of action of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide and to investigate its potential toxicity and pharmacokinetic properties in vivo.

Synthesis Methods

The synthesis of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 3-aminobutyric acid to form the corresponding Schiff base, which is then reduced with sodium borohydride to give N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide. The purity of the compound can be improved by recrystallization from suitable solvents.

Scientific Research Applications

N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in various experimental models. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-4-18(23)21-16-5-3-6-17(13-16)22-19(24)12-9-14-7-10-15(20)11-8-14/h3,5-13H,2,4H2,1H3,(H,21,23)(H,22,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLWNORXKMJJRP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.